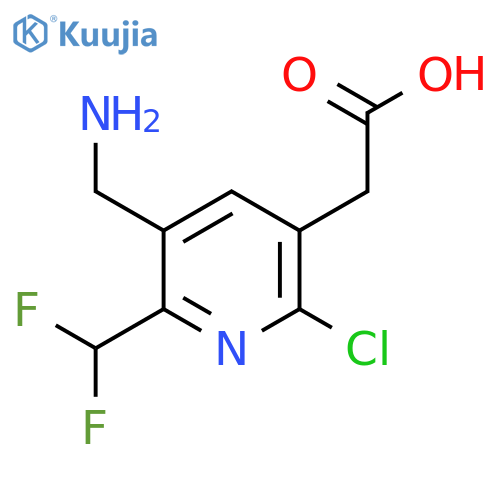

Cas no 1806900-85-5 (3-(Aminomethyl)-6-chloro-2-(difluoromethyl)pyridine-5-acetic acid)

3-(Aminomethyl)-6-chloro-2-(difluoromethyl)pyridine-5-acetic acid 化学的及び物理的性質

名前と識別子

-

- 3-(Aminomethyl)-6-chloro-2-(difluoromethyl)pyridine-5-acetic acid

-

- インチ: 1S/C9H9ClF2N2O2/c10-8-4(2-6(15)16)1-5(3-13)7(14-8)9(11)12/h1,9H,2-3,13H2,(H,15,16)

- InChIKey: UXAQJKNDUCRBME-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(CC(=O)O)C=C(CN)C(C(F)F)=N1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 256

- トポロジー分子極性表面積: 76.2

- 疎水性パラメータ計算基準値(XlogP): -1.5

3-(Aminomethyl)-6-chloro-2-(difluoromethyl)pyridine-5-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029049202-250mg |

3-(Aminomethyl)-6-chloro-2-(difluoromethyl)pyridine-5-acetic acid |

1806900-85-5 | 97% | 250mg |

$969.60 | 2022-03-31 | |

| Alichem | A029049202-1g |

3-(Aminomethyl)-6-chloro-2-(difluoromethyl)pyridine-5-acetic acid |

1806900-85-5 | 97% | 1g |

$3,158.80 | 2022-03-31 | |

| Alichem | A029049202-500mg |

3-(Aminomethyl)-6-chloro-2-(difluoromethyl)pyridine-5-acetic acid |

1806900-85-5 | 97% | 500mg |

$1,711.50 | 2022-03-31 |

3-(Aminomethyl)-6-chloro-2-(difluoromethyl)pyridine-5-acetic acid 関連文献

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

2. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Shachi Mittal Analyst, 2019,144, 2635-2642

-

Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777

-

Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

3-(Aminomethyl)-6-chloro-2-(difluoromethyl)pyridine-5-acetic acidに関する追加情報

3-(Aminomethyl)-6-chloro-2-(difluoromethyl)pyridine-5-acetic acid: A Comprehensive Overview

The compound with CAS No. 1806900-85-5, known as 3-(Aminomethyl)-6-chloro-2-(difluoromethyl)pyridine-5-acetic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a pyridine ring substituted with an aminomethyl group at position 3, a chlorine atom at position 6, a difluoromethyl group at position 2, and an acetic acid moiety at position 5. These structural elements contribute to its potential as a bioactive agent with diverse applications in drug discovery.

Recent studies have highlighted the importance of pyridine derivatives in the development of novel therapeutic agents. The presence of the pyridine ring in 3-(Aminomethyl)-6-chloro-2-(difluoromethyl)pyridine-5-acetic acid provides a rigid framework that can be further modified to enhance its pharmacokinetic properties. The substitution pattern on the pyridine ring, particularly the placement of electron-withdrawing groups like chlorine and difluoromethyl, plays a crucial role in modulating the compound's electronic properties and reactivity. This makes it an attractive candidate for exploring its potential as an enzyme inhibitor or receptor antagonist.

The acetic acid moiety at position 5 introduces additional functional diversity to the molecule. This group can participate in hydrogen bonding interactions, which are essential for binding to biological targets such as proteins or nucleic acids. Recent research has demonstrated that such moieties can significantly influence the bioavailability and stability of drugs in vivo. By leveraging these properties, 3-(Aminomethyl)-6-chloro-2-(difluoromethyl)pyridine-5-acetic acid could serve as a lead compound for developing drugs targeting various diseases, including cancer, inflammation, and infectious disorders.

The synthesis of 3-(Aminomethyl)-6-chloro-2-(difluoromethyl)pyridine-5-acetic acid involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the formation of the pyridine ring through cyclization reactions, followed by selective substitution to introduce the desired functional groups. The use of advanced techniques such as microwave-assisted synthesis and catalytic cross-couplings has enabled researchers to optimize the synthesis pathway, ensuring high yields and purity of the final product.

From a pharmacological perspective, 3-(Aminomethyl)-6-chloro-2-(difluoromethyl)pyridine-5-acetic acid exhibits promising activity in preclinical models. Studies have shown that it demonstrates selective inhibition against certain kinases and proteases, which are often implicated in disease pathogenesis. Its ability to modulate these targets without causing significant toxicity to normal cells underscores its potential as a precision medicine agent.

In terms of applications, this compound is being explored for its role in drug delivery systems. The combination of its structural flexibility and functional groups makes it an ideal candidate for conjugation with other molecules, such as antibodies or nanoparticles, to enhance targeting efficiency. Additionally, its ability to penetrate cellular membranes efficiently could improve drug efficacy in treating intracellular pathogens.

Looking ahead, ongoing research is focused on further characterizing the mechanistic insights behind 3-(Aminomethyl)-6-chloro-2-(difluoromethyl)pyridine-5-acetic acid's bioactivity. Advanced computational methods, including molecular docking and dynamics simulations, are being employed to predict its binding modes with target proteins. These studies aim to provide a deeper understanding of how this compound interacts with biological systems at the molecular level.

In conclusion, 3-(Aminomethyl)-6-chloro-2-(difluoromethyl)pyridine-5-acetic acid represents a cutting-edge advancement in medicinal chemistry. Its unique structure, combined with emerging research findings, positions it as a valuable tool in drug discovery and development efforts across various therapeutic areas.

1806900-85-5 (3-(Aminomethyl)-6-chloro-2-(difluoromethyl)pyridine-5-acetic acid) 関連製品

- 22002-17-1(Benzenemethanol,3,5-dichloro-4-hydroxy-)

- 1897378-83-4(2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-ol)

- 1352537-57-5(2-(6-Ethoxy-pyridin-3-yl)-pyrrolidine-1-carboxylic acid benzyl ester)

- 866347-00-4((2Z)-2-(benzenesulfonamidoimino)-8-methoxy-N-(3-methylphenyl)-2H-chromene-3-carboxamide)

- 915908-79-1(Benzoic acid, 4-[(2-fluorophenyl)methoxy]-3-methoxy-)

- 95-69-2(4-Chloro-2-methylaniline)

- 1019380-80-3({1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}methanamine)

- 1998651-01-6((2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid)

- 1806993-68-9(6-Bromo-3-cyano-2-(difluoromethyl)-4-iodopyridine)

- 2228608-24-8(3-(3,3-difluorocyclobutoxy)-3-methylazetidine)